molecular formula C12H12FNO4 B1531482 1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid CAS No. 1350989-09-1

1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid

Cat. No. B1531482
CAS RN: 1350989-09-1
M. Wt: 253.23 g/mol
InChI Key: FOGSALNMCPMRDO-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of azetidines, such as “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .


Molecular Structure Analysis

The molecular formula of “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid” is C12H12FNO4 . Its molecular weight is 253.23 .


Chemical Reactions Analysis

Azetidines, such as “1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

Azetidine and its derivatives have been used in the synthesis of new heterocyclic amino acid derivatives . The process involves aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)acetates . This method provides a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .

Suzuki–Miyaura Cross-Coupling Reaction

The Suzuki–Miyaura cross-coupling reaction is another application of azetidine derivatives . This reaction is used in the synthesis and diversification of novel heterocyclic amino acid derivatives .

Inhibitors and Substrate Mimics

Azetidine derivatives can act as irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase . This enzyme is crucial for the biosynthesis of lysine in plants . Therefore, azetidine derivatives could be used in the development of new plant growth regulators or herbicides .

Biological Applications

Azetidine derivatives are biologically important constrained amino acid derivatives and versatile building blocks in the preparation of proteinogenic and non-proteinogenic amino acids and biologically active nitrogen-containing compounds . They could be used in the development of new drugs or therapeutic agents .

Foldameric Applications

Azetidine derivatives are of significant interest as potential foldameric building blocks . Foldamers are oligomers that fold into specific shapes, and they have potential applications in areas such as drug design, catalysis, and materials science .

Precursors for Obtaining 3-Substituted Azetidine-2-Carboxylic Acids

Azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids . The key step involves the deprotection of α-chloro-β-amino-sulfinyl imidates with 4 N HCl in dioxane to afford the corresponding imidate hydrochloride .

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c13-9-3-1-2-4-10(9)18-7-11(15)14-5-8(6-14)12(16)17/h1-4,8H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGSALNMCPMRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenoxy)acetyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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